molecular formula C16H14Cl3NO2 B3837122 N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B3837122
M. Wt: 358.6 g/mol
InChI Key: XXSLOBHWJKPZLY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound characterized by the presence of chlorinated phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 2-chlorophenylamine with 4-(2,4-dichlorophenoxy)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl and phenoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of chlorinated phenyl and phenoxy derivatives with higher oxidation states.

    Reduction: Formation of dechlorinated or partially reduced derivatives.

    Hydrolysis: Formation of 2-chlorophenylamine and 2,4-dichlorophenoxybutanoic acid.

Scientific Research Applications

N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanoic acid
  • N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butylamine
  • N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butyl chloride

Uniqueness

N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of chlorinated phenyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c17-11-7-8-15(13(19)10-11)22-9-3-6-16(21)20-14-5-2-1-4-12(14)18/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSLOBHWJKPZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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